Home > Products > Screening Compounds P30097 > Deuterated Atazanivir-D3-3
Deuterated Atazanivir-D3-3 -

Deuterated Atazanivir-D3-3

Catalog Number: EVT-7986524
CAS Number:
Molecular Formula: C38H52N6O7
Molecular Weight: 704.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deuterated Atazanavir-D3-3 falls under the classification of antiviral agents, specifically as a protease inhibitor. It is designed to mimic the action of its parent compound, Atazanavir, while utilizing the unique properties of deuterium to influence metabolic pathways and pharmacodynamics .

Synthesis Analysis

The synthesis of Deuterated Atazanavir-D3-3 typically involves methods that facilitate the selective incorporation of deuterium into the Atazanavir structure. Key methods include:

  • Hydrogen-Deuterium Exchange (HDE): This technique replaces hydrogen atoms with deuterium using deuterium gas (D2) or deuterium oxide (D2O) in the presence of catalysts such as palladium or platinum. This method is crucial for achieving high levels of deuteration.
  • Use of Deuterated Reagents: Incorporating deuterated reagents during synthesis can introduce deuterium atoms into the target molecule without altering its core structure.

The industrial production often employs optimized reaction conditions to maximize yield and purity, followed by purification processes such as high-performance liquid chromatography (HPLC) and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

The molecular structure of Deuterated Atazanavir-D3-3 is characterized by the presence of multiple functional groups typical of protease inhibitors, including a sulfonamide group and various aromatic rings. The key features include:

Chemical Reactions Analysis

Deuterated Atazanavir-D3-3 can participate in various chemical reactions similar to its parent compound:

  • Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may be performed using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Functional groups within the molecule can be substituted with other groups, allowing for modifications that may enhance therapeutic properties .

These reactions are influenced by the presence of deuterium, which can alter reaction rates due to kinetic isotope effects.

Mechanism of Action

The mechanism of action for Deuterated Atazanavir-D3-3 involves inhibition of HIV-1 protease, an enzyme critical for viral replication. By binding to the active site of this enzyme, Deuterated Atazanavir-D3-3 prevents the cleavage of viral polyproteins into functional proteins necessary for virus maturation. This inhibition ultimately leads to a decrease in viral load in infected individuals .

The pharmacokinetic advantages provided by deuteration include:

  • Extended Half-Life: The presence of deuterium can slow metabolic degradation, allowing for longer dosing intervals.
  • Reduced Adverse Effects: By decreasing the rate at which the drug is metabolized, there may be fewer side effects compared to non-deuterated forms .
Physical and Chemical Properties Analysis

Deuterated Atazanavir-D3-3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 722.97 g/mol.
  • Solubility: Similar to Atazanavir, it is likely soluble in organic solvents but may have altered solubility in aqueous environments due to deuteration.
  • Stability: The C–D bonds confer greater stability compared to C–H bonds, which may influence its reactivity and metabolic pathways.

These properties are essential for understanding how Deuterated Atazanavir-D3-3 behaves in biological systems and its potential efficacy as an antiviral agent .

Applications

Deuterated Atazanavir-D3-3 has several scientific applications:

  • Antiviral Therapy: As a protease inhibitor, it is primarily used in treating HIV infections, potentially offering improved dosing regimens due to its altered pharmacokinetics.
  • Research Tool: The compound serves as a model for studying metabolic pathways influenced by isotopic substitution, providing insights into drug development strategies that utilize deuteration.
  • Pharmacokinetic Studies: Its unique properties allow researchers to explore how modifications affect drug metabolism and efficacy, paving the way for new therapeutic agents with optimized profiles .
Introduction to Deuterium in Drug Discovery

Historical Evolution of Deuteration Strategies in Medicinal Chemistry

Deuteration in drug design has evolved from a niche metabolic labeling technique to a strategic tool for pharmacokinetic optimization. The field's pivotal milestone arrived in 2017 with FDA approval of deutetrabenazine, the first deuterated drug, which demonstrated superior pharmacokinetics over its predecessor tetrabenazine by reducing dosing frequency through attenuated metabolism [1]. This "deuterium switch" approach—replacing hydrogen with deuterium in established drugs—dominated early development, exemplified by donafenib (deuterated sorafenib) approved in China (2021) for hepatocellular carcinoma with enhanced exposure and reduced adverse effects [1].

A paradigm shift occurred in 2022 with FDA approval of deucravacitinib, the first de novo deuterated drug designed during discovery. Unlike deuterium switches, this TYK2 inhibitor incorporated deuterium to prevent formation of a non-selective metabolite, preserving target specificity [1]. This transition reflects deuterium's maturation from a post-marketing optimization tool to an integral medicinal chemistry strategy, with over 15 deuterated compounds currently in clinical trials spanning oncology, virology, and immunology [1].

Table 1: Evolution of Deuterated Drug Development

Development PhaseRepresentative CompoundKey InnovationTherapeutic Area
Deuterium switch (2017)DeutetrabenazineReduced dosing frequencyHuntington's chorea
Deuterium switch (2021)DonafenibImproved PK/PD profileHepatocellular carcinoma
De novo design (2022)DeucravacitinibMetabolic pathway blockadePsoriasis
Pipeline (2023+)BMS-986322, DeucrictibantEarly-stage incorporationOncology, HAE

Rationale for Isotopic Substitution: From Bioisosterism to Targeted Pharmacokinetic Optimization

Deuterium (²H) represents the smallest possible bioisosteric substitution, distinct from conventional bioisosteres like fluorine or tetrazole rings. Unlike larger bioisosteres that alter topology—such as the tetrazole in losartan which projects negative charge 1.5Å farther than its carboxylic acid precursor [3]—deuterium primarily influences bond kinetics. The primary deuterium kinetic isotope effect (DKIE) arises from deuterium's higher atomic mass (2.014 vs. 1.008 AMU), which lowers the vibrational stretching frequency of C-D bonds and increases bond dissociation energy by 1.2–1.5 kcal/mol versus C-H bonds [1] [4]. This translates to slower cleavage rates quantified by kH/kD ratios (typically 2–7 for oxidative metabolism) [1].

However, deuterium's effects extend beyond simple metabolic deceleration:

  • Metabolic Shunting: When deuteration blocks a dominant pathway, "metabolic switching" may activate alternative routes, potentially generating novel metabolites [1].
  • Binding Pocket Optimization: In enzymes with tight active sites (e.g., viral proteases), deuterium's slightly shorter C-D bond length (Δ~0.005Å) and reduced molar volume can subtly reposition scaffolds [1] [4].
  • Ephemeral Stereochemistry: Chiral centers bearing deuterium exhibit distinct metabolic fates due to enzymatic stereoselectivity, though they lack classical stereoisomerism [4].

Critically, deuterium generally preserves parent compounds' pharmacological activity and target engagement, as evidenced by retained biochemical potency in >90% of reported cases [4]. This distinguishes it from traditional bioisosteres, which often modulate potency through steric or electronic effects.

Deuterated Atazanavir-D3-3 as a Case Study in Modern Deuterated Drug Development

Deuterated Atazanavir-D3-3 exemplifies the strategic application of deuteration to optimize antiviral agents. Developed as a deuterated analog of the HIV-1 protease inhibitor atazanavir, this compound incorporates deuterium at three critical methine positions adjacent to metabolically vulnerable sites [2] [6]. The molecular design specifically targets:1) Attenuation of CYP3A4-mediated oxidation at benzylic positions2) Stabilization of the transition state during enzymatic hydrolysis3) Preservation of hydrogen-bonding interactions with protease active sites (Asp25, Asp29, Asp30) [2] [6]

Table 2: Key Molecular Modifications in Deuterated Atazanavir-D3-3

PositionChemical EnvironmentDeuteration ImpactVulnerable Metabolic Pathway
C-γ1Benzylic methylenekH/kD ≈ 4.2 (CYP3A4)Aromatic oxidation
C-δ1Tertiary carbinolBlocks dehydrationKetone formation
C-ε1Allylic positionReduces epoxidationGlucuronidation

Synthetic challenges included stereoselective deuterium incorporation without racemization at chiral centers, achieved via rhodium-catalyzed deuterium exchange under kinetic control [2] [6]. In vitro studies demonstrated a 3.1-fold increase in human liver microsome half-life (t₁/₂ = 128 min vs. 41 min for atazanavir) and reduced formation of the inactive oxidative metabolite M1 [2] [6]. Crucially, antiviral EC₅₀ values against HIV-1 IIIB remained equivalent (1.2 nM vs. 1.4 nM), confirming target engagement preservation [6].

This compound illustrates deuterium's role in addressing specific pharmacokinetic limitations while navigating synthetic complexity—a hallmark of modern deuterated drug development where deuteration is integrated early in lead optimization rather than applied post-hoc to marketed drugs.

Table 3: In Vitro Metabolic Stability Profile

ParameterAtazanavirDeuterated Atazanavir-D3-3Fold Change
HLMs t₁/₂ (min)41 ± 3.2128 ± 8.73.1
CLint (μL/min/mg)38.412.30.32
CYP3A4 Km (μM)14.215.71.1
CYP3A4 Vmax (pmol/min/pmol)42.613.10.31

Table 4: Key Deuterated Compounds in Antiviral Therapy

Compound NameDeuterated Version ofDeuteration SitesDevelopment Status
Deuterated Atazanavir-D3-3AtazanavirTertiary benzylic positionsPreclinical
VV116RemdesivirAlaninyl methyl groupApproved (Uzbekistan, COVID-19)
BI-1230ParitaprevirVinyl substitutionPhase II (HCV)
Deuterated Simeprevir AnalogsSimeprevirIsoquinoline positionPatent stage

Properties

Product Name

Deuterated Atazanivir-D3-3

IUPAC Name

methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C38H52N6O7

Molecular Weight

704.9 g/mol

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)

InChI Key

AXRYRYVKAWYZBR-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.